4-Benzoyl-N,N,N-trimethylanilinium iodide
Description
4-Benzoyl-N,N,N-trimethylanilinium iodide is a quaternary ammonium salt characterized by a benzoyl (C₆H₅CO-) substituent at the para position of the aromatic ring and a trimethylammonium group (N⁺(CH₃)₃) as the cationic center, paired with an iodide counterion. This compound is primarily utilized in organic synthesis as a methylating agent, where its degradation generates methyl iodide (CH₃I), a reactive methyl source . Its stability and reactivity are influenced by the electron-withdrawing benzoyl substituent, which enhances the electrophilicity of the ammonium center, accelerating demethylation under thermal or solvolytic conditions .
Key properties include:
- Thermal Degradation: Degrades via retro-Menshutkin reaction, releasing methyl iodide and the parent aniline derivative.
- Solubility: Highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP), facilitating homogeneous reaction conditions .
- Applications: Used in O-methylation of phenols and as a stable precursor for controlled methyl iodide release .
Properties
IUPAC Name |
(4-benzoylphenyl)-trimethylazanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NO.HI/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISUASLWCKKDRT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585565 | |
| Record name | 4-Benzoyl-N,N,N-trimethylanilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31688-74-1 | |
| Record name | NSC176000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzoyl-N,N,N-trimethylanilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-N,N,N-trimethylanilinium iodide typically involves the quaternization of 4-benzoyl-N,N-dimethylaniline with methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a polar aprotic solvent such as acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete quaternization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-N,N,N-trimethylanilinium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically target the benzoyl group, converting it to a benzyl group.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted anilinium salts.
Scientific Research Applications
4-Benzoyl-N,N,N-trimethylanilinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Benzoyl-N,N,N-trimethylanilinium iodide involves its dual reactivity through the aryl group and the N-methyl groups. This dual reactivity allows it to participate in both electrophilic and nucleophilic reactions. The compound can act as an electrophilic methylating agent, where the methyl groups are transferred to nucleophilic substrates. Additionally, the aryl group can undergo various substitution reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Mechanistic Insights and Practical Considerations
- Degradation Pathway : Proceeds via SN2 displacement, with CH₃I identified as the active methylating species . Computational studies confirm solvent polarity (e.g., DMSO) stabilizes transition states, accelerating demethylation .
- Synthetic Optimization : Salts with EWGs like benzoyl balance reactivity and stability, enabling high-yield methylation without excessive reagent decomposition .
Biological Activity
4-Benzoyl-N,N,N-trimethylanilinium iodide is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its quaternary ammonium structure, which includes a benzoyl group attached to a trimethylammonium moiety. The molecular formula is C16H18N + I^-, and it has a molecular weight of approximately 340.23 g/mol. The compound's structure can be represented as follows:
where represents the benzoyl group.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 340.23 g/mol |
| Melting Point | 201-203 °C |
| Solubility | Soluble in DMSO |
| Appearance | White crystalline solid |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The mechanism appears to involve the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Cholinesterase Inhibition
Another area of interest is the compound's ability to inhibit cholinesterases, which are enzymes responsible for the breakdown of acetylcholine. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are commonly used .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: The quaternary ammonium structure allows the compound to interact with lipid membranes, disrupting their integrity and leading to cell lysis.
- Enzyme Inhibition: By binding to active sites on enzymes such as cholinesterases, the compound can inhibit their function, affecting neurotransmitter levels.
- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.
Study on Antimicrobial Activity
In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative antimicrobial agent.
Research on Anticancer Effects
A recent publication explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study reported a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation, demonstrating its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Benzoyl-N,N,N-trimethylanilinium iodide, and how do reaction conditions influence product purity?
- Methodology : A common approach involves quaternization of tertiary amines. For example, reacting 4-amino-N,N-dimethylaniline with methyl iodide in a polar aprotic solvent (e.g., DMSO or DMF) under reflux conditions, followed by benzoylation using benzoyl chloride in the presence of a base (e.g., NaHCO₃). Excess alkylation must be controlled to avoid byproducts like N-methylated intermediates .
- Key Considerations : Monitor reaction progress via ¹H NMR to track methyl group incorporation and ensure complete quaternization. Purification via recrystallization in ethanol/water mixtures improves yield (typically 70–85%) .
Q. How does the electronic structure of this compound influence its stability in solution?
- Methodology : Stability is assessed using thermogravimetric analysis (TGA) and ¹H NMR kinetic studies in solvents like DMSO. Electron-withdrawing groups (e.g., benzoyl) destabilize the cation, accelerating degradation via retro-Menshutkin reactions (demethylation). For example, 4-benzoyl-substituted derivatives degrade ~70% faster than unsubstituted analogs at 120°C .
- Data :
| Substituent | Degradation (% after 20 min at 120°C) |
|---|---|
| 4-Benzoyl | 70 ± 6% |
| Unsubstituted | 23 ± 3% |
| 4-CHO | 83 ± 6% |
| Source: |
Advanced Research Questions
Q. What mechanistic pathways dominate the thermal degradation of this compound, and how do counterions modulate reactivity?
- Methodology : Degradation follows an SN2 pathway, releasing methyl iodide and the parent aniline. Counterion nucleophilicity inversely correlates with stability: chloride (85% degradation) > bromide (42%) > iodide (23%) in DMSO at 120°C . Computational studies (DFT) suggest ion-pair dissociation energies and solvent dielectric changes influence degradation rates .
- Experimental Validation : Use isotopic labeling (e.g., CD₃ groups) and GC-MS to track methyl iodide formation. Conductivity measurements confirm medium changes during degradation .
Q. How can this compound be applied as a methylating agent in complex substrates, and what competing pathways exist?
- Methodology : In O-methylation of phenols, the salt acts as a "slow-bleed" methyl iodide source. For example, 3-bromo-N,N,N-trimethylanilinium iodide methylates phenols in DMSO at 80°C with yields up to 98% . Competing pathways include:
- Path A : Direct SN2 methylation via the ammonium cation.
- Path B : In situ methyl iodide generation and subsequent alkylation.
Q. What role do aryl substituents play in tuning the second-order nonlinear optical (NLO) properties of this compound derivatives?
- Methodology : Hyper-Rayleigh scattering (HRS) measures first-order hyperpolarizability (β). The benzoyl group enhances π-conjugation, increasing β values 7.9–14× compared to p-nitroaniline (pNA). UV-Vis spectroscopy confirms red-shifted absorption, correlating with NLO efficiency .
- Data :
| Compound | β (experimental) | β (calculated) |
|---|---|---|
| pNA | 1.0 (reference) | 1.0 |
| 4-Benzoyl derivative | 7.9× pNA | 14× pNA |
| Source: |
Q. How do computational models address solvent dynamics in simulating this compound reactivity?
- Methodology : Density functional theory (DFT) with implicit solvent models (e.g., SMD) predicts transition states for degradation. However, limitations arise due to time-dependent solvent dielectric changes, which are validated experimentally via conductivity measurements .
- Key Challenge : Most models assume static solvent properties, but real-time medium changes (e.g., dielectric constant shifts) require hybrid QM/MM approaches for accuracy .
Contradictions and Resolutions
- Degradation Pathways : and suggest methyl iodide is the primary methylating agent, while proposes direct SN2 pathways. Resolution: Both pathways coexist, with dominance determined by solvent and counterion .
- Substituent Effects : Electron-withdrawing groups accelerate degradation, but halogen substituents (e.g., 4-F, 4-Cl) show mixed trends due to competing inductive and resonance effects. Hammett analysis (ρ = +1.2) confirms electronic effects dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
